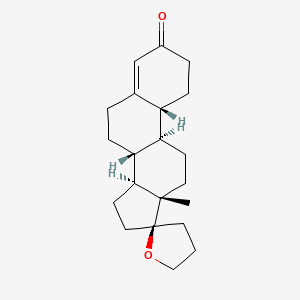
19-Norspiroxenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is derived from estr-4-ene, a steroid nucleus, and features a spiro connection with a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” typically involves multiple steps, including the formation of the steroid nucleus and the subsequent spiro connection with the furan ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid nucleus through cyclization of linear precursors.
Spiro Formation: Introduction of the furan ring through spirocyclization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” involves its interaction with specific molecular targets. These may include:
Receptors: Binding to steroid receptors or other cellular receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of cellular signaling pathways that regulate various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17S)-: A stereoisomer with different spatial arrangement.
Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-: A compound with a similar structure but different functional groups.
Uniqueness
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is unique due to its specific spiro connection and the presence of both steroid and furan rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1235-13-8 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
UVAQHLGVSKJLTI-XUDSTZEESA-N |
SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCCO4)CCC5=CC(=O)CC[C@H]35 |
Kanonische SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Synonyme |
19-norspiroxenone 19-norspiroxenone, (17beta)-isomer 2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















